molecular formula C18H19N3O4 B2400328 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933238-34-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2400328
CAS RN: 933238-34-7
M. Wt: 341.367
InChI Key: HJUSUVMBNOXADV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications

Inotropic Activity and Cardiac Applications

Compounds related to the queried structure have been explored for their potential inotropic activity, which can enhance heart muscle contractility. An example is the investigation of dihydropyridazinone cardiotonics, which revealed potent positive inotropic effects in animal models. Such compounds, including variations like LY195115, demonstrate significant oral activity and prolonged effects on increasing contractility, highlighting their potential for treating cardiac insufficiency (Robertson et al., 1986).

Antagonist Ligands for Receptor Studies

Selective antagonist ligands, such as MRE 2029-F20, showcase the utility of structurally complex acetamides in pharmacological research. These compounds are instrumental in characterizing receptor subtypes like the A2B adenosine receptors, providing tools for understanding receptor functions and developing targeted therapies (Baraldi et al., 2004).

Synthesis and Antibacterial Activity

The versatility of acetamides is further demonstrated in the synthesis of novel compounds with potential antibacterial properties. Through isocyanide-based five-component synthesis, new derivatives have been developed and evaluated for their antibacterial activities, illustrating the role of such compounds in discovering new antibiotics (Akbarzadeh et al., 2012).

Anticonvulsant Evaluation

Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has highlighted the anticonvulsant potential of these compounds. Through synthesis, evaluation, and in silico studies, significant anticonvulsant activities against both maximal electroshock and pentylenetetrazole-induced seizures have been identified, contributing to the development of new antiepileptic drugs (Nath et al., 2021).

Antimalarial and Antiviral Research

The investigation into the reactivity and therapeutic potential of sulfonamide derivatives for antimalarial and possibly antiviral (COVID-19) applications underscores the significance of acetamide-based compounds in addressing global health challenges. These studies include the synthesis, characterization, and theoretical investigations, providing insights into their mechanisms of action and therapeutic potential (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-17(19-9-12-5-6-15-16(7-12)25-11-24-15)10-21-18(23)8-13-3-1-2-4-14(13)20-21/h5-8H,1-4,9-11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUSUVMBNOXADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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